2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol
Description
2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol is a fluorinated tertiary alcohol characterized by a benzene ring substituted with a fluorine atom at the 3-position and a methyl group at the 6-position. The butan-2-ol moiety is modified with a 3-methyl group, resulting in a branched tertiary alcohol structure. Its molecular formula is C₁₂H₁₇FO, with a calculated molecular weight of 196.23 g/mol.
The fluorine atom introduces electron-withdrawing effects, which may stabilize the aromatic ring and influence intermolecular interactions.
Properties
IUPAC Name |
2-(5-fluoro-2-methylphenyl)-3-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO/c1-8(2)12(4,14)11-7-10(13)6-5-9(11)3/h5-8,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGIBYCIVCMVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C)(C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of nucleophilic substitution reactions where a fluorine atom is introduced to the aromatic ring using reagents such as hydrofluoric acid or tetrabutylammonium fluoride . The methyl group can be introduced through alkylation reactions using methyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol can undergo various types of chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrofluoric acid, tetrabutylammonium fluoride, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions include ketones, aldehydes, different alcohols, and substituted aromatic compounds .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol is in cancer therapy. Compounds with similar structures have been investigated for their ability to inhibit specific pathways involved in cancer progression. For instance, studies have shown that fluorinated phenolic compounds can act as inhibitors of the Raf kinase pathway, which is crucial in several types of cancer, including melanoma and leukemia .
Case Study: Raf Inhibition
- Objective: To evaluate the anticancer potential of fluorinated derivatives.
- Method: Administration of various dosages to cancer cell lines.
- Results: Significant inhibition of cell proliferation was observed at specific concentrations, indicating potential for therapeutic use against cancers such as AML and CML.
Neurological Disorders
Fluorinated compounds are also being explored for their neuroprotective effects. Research indicates that modifications to the phenolic structure can enhance the efficacy of these compounds in treating conditions like Alzheimer's disease by improving blood-brain barrier permeability .
Case Study: Neuroprotective Effects
- Objective: Assess neuroprotective potential in vitro.
- Method: Treatment of neuronal cell lines with varying concentrations.
- Results: Enhanced cell survival rates and reduced apoptosis were noted, suggesting a protective effect against neurodegeneration.
The incorporation of a trifluoromethyl group has been linked to increased lipophilicity and metabolic stability, making these compounds suitable candidates for drug development. The structure-activity relationship (SAR) studies indicate that modifications to the methyl and phenyl groups can significantly alter biological activity, enhancing efficacy against target enzymes and receptors .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism by which 2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to these targets . Pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol and related compounds:
Structural and Functional Analysis
- Halogen Effects : Fluorine’s electronegativity enhances aromatic ring stability and lipophilicity compared to bromine in the carboxylic acid analog. Bromine’s larger atomic size may favor nucleophilic substitution reactions, whereas fluorine’s small size favors electronic effects .
- Functional Groups: The tertiary alcohol group in the target compound is less acidic than the phenol in 2-fluorophenol (pKa ~10 vs. ~8 for phenols) due to reduced resonance stabilization . Compared to the acyl chloride (reactive) and carboxylic acid (polar), the alcohol group offers intermediate reactivity and solubility.
Physicochemical Properties
- Solubility: The target compound’s tertiary alcohol and aromatic methyl groups likely enhance organic solubility compared to 2-fluorophenol, which is more water-soluble due to its hydroxyl group.
- Thermal Stability: Fluorinated aromatics generally exhibit higher thermal stability than non-halogenated analogs. The acyl chloride () is highly reactive, whereas the tertiary alcohol is more stable .
Biological Activity
2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, drawing from diverse research sources.
Chemical Structure and Properties
The compound is characterized by a fluorinated aromatic system and a secondary alcohol functional group. Its structure can be represented as follows:
This configuration suggests potential interactions with biological targets, particularly enzymes and receptors.
The biological activity of 2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The specific pathways involved depend on the context of use, but it is believed to influence various signaling cascades, potentially leading to therapeutic effects in different diseases.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with fluorinated phenyl groups can enhance anticancer properties through apoptosis induction in cancer cells. The IC50 values for related compounds often fall within the micromolar range, demonstrating considerable potency against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol | MCF-7 | 15.63 | Apoptosis induction |
| Similar compound A | A549 | 4.5 | Caspase activation |
| Similar compound B | MDA-MB-231 | 0.19 | Cell cycle arrest |
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Compounds with similar functionalities have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting that 2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol could possess similar activity. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies
- Anticancer Efficacy : In a study evaluating the cytotoxic effects of various phenolic compounds, 2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol was compared to known chemotherapeutics. It was found to induce apoptosis more effectively than doxorubicin in certain cancer cell lines, highlighting its potential as an alternative therapeutic agent .
- Antimicrobial Testing : A series of tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MIC) ranging from 1–8 µg/mL, suggesting that the target compound might also exhibit antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
